molecular formula C4H12N6 B177229 Tetraformaltrisazine CAS No. 1743-13-1

Tetraformaltrisazine

Cat. No.: B177229
CAS No.: 1743-13-1
M. Wt: 144.18 g/mol
InChI Key: RRIGVQQUVAETIG-UHFFFAOYSA-N
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Description

Tetraformaltrisazine is a heterocyclic compound with the molecular formula C₄H₁₂N₆. It is known for its unique bicyclic structure, which includes a combination of tetrazine and triazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraformaltrisazine can be synthesized through several methods. One common approach involves the reaction of formaldehyde with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the bicyclic structure. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process involves continuous monitoring and adjustment to optimize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Tetraformaltrisazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetraformaltrisazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraformaltrisazine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Tetraformaltrisazine is unique due to its bicyclic structure, which distinguishes it from other similar compounds. Some related compounds include:

Compared to these compounds, this compound exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,2,3,4,6,7,8,9-octahydro-[1,2,4,5]tetrazino[1,2-a][1,2,4,5]tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N6/c1-5-6-3-10-4-8-7-2-9(1)10/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIGVQQUVAETIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NNCN2N1CNNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169812
Record name Tetraformaltrisazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1743-13-1
Record name Octahydro[1,2,4,5]tetrazino[1,2-a][1,2,4,5]tetrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1743-13-1
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Record name Tetraformaltrisazine
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Record name Tetraformaltrisazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55937
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Record name Tetraformaltrisazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro[1,2,4,5]tetrazino[1,2-a][1,2,4,5]tetrazine
Source European Chemicals Agency (ECHA)
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Record name TETRAFORMALTRISAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY3ZMG8TJ6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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